molecular formula C17H16F3NO5S B2356688 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1396869-54-7

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2356688
CAS RN: 1396869-54-7
M. Wt: 403.37
InChI Key: IHOQOHJJXCZJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F3NO5S and its molecular weight is 403.37. The purity is usually 95%.
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Scientific Research Applications

Parabens and Their Aquatic Environment Impact

Parabens, structurally related due to their benzoate backbone, are widely used as preservatives in various consumer products. Research has highlighted their presence in aquatic environments, raising concerns about their potential as weak endocrine disruptors. The study by Haman et al. (2015) discusses their occurrence, fate, and behavior in water, noting that despite wastewater treatments, parabens are detectable in effluents and surface waters, leading to continuous environmental exposure. The study also points to the formation of chlorinated by-products, necessitating further research on their stability and toxicity (Haman et al., 2015).

Heterocyclic Compounds with Biological Significance

Heterocyclic compounds, such as those incorporating a triazine scaffold, have been extensively studied for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This review by Verma et al. (2019) emphasizes the importance of triazine analogs in medicinal chemistry, suggesting the potential of similarly structured compounds for drug development (Verma et al., 2019).

Benzoxaboroles: Old Compounds, New Applications

Benzoxaboroles, derivatives of phenylboronic acids, have found new applications due to their exceptional properties. Adamczyk-Woźniak et al. (2009) review their use as building blocks in organic synthesis, their biological activity, and clinical trials, suggesting a potential area of interest for compounds with similar versatile properties (Adamczyk-Woźniak et al., 2009).

Carcinogenic Metabolites of Benzene

Research on the carcinogenic metabolites of benzene, such as the study by Hecht (2002), provides insights into the metabolic pathways and potential health risks associated with chemical exposure, which might be relevant for the study of similar compounds (Hecht, 2002).

Novel Brominated Flame Retardants

A review on the occurrence and potential risks of novel brominated flame retardants in indoor environments by Zuiderveen et al. (2020) highlights the need for more research on the environmental impact and health risks of chemical compounds used in consumer products. This could indicate areas of research interest for similarly used chemical entities (Zuiderveen et al., 2020).

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO5S/c1-16(22,11-5-6-14-15(8-11)26-10-25-14)9-21-27(23,24)13-4-2-3-12(7-13)17(18,19)20/h2-8,21-22H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOQOHJJXCZJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)(C2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide

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